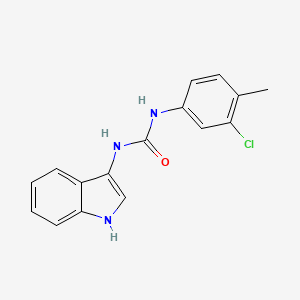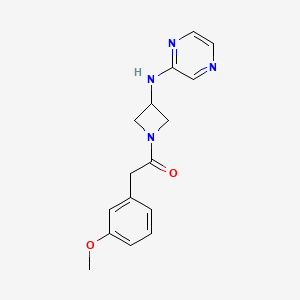
2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one, also known as AZD-5991, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the Mcl-1 protein, which is an important anti-apoptotic protein that is overexpressed in many types of cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The compound 2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one, due to its complex structure, is likely involved in various synthetic and chemical transformation processes. For example, compounds with methoxyphenyl and azetidin-2-one structures have been synthesized and studied for their base-catalyzed ring transformation properties. A study by Sápi et al. (1997) on β-lactams revealed that compounds similar in structure could undergo smooth rearrangements under mild conditions, leading to new heterocyclic systems, which indicates potential applications in the synthesis of novel compounds with unique properties (Sápi et al., 1997).
Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing pyrazole and 1,2,4-triazole derivatives, are of significant interest in medicinal chemistry due to their diverse pharmacological potentials. Fedotov et al. (2022) investigated the synthesis and properties of compounds with methoxyphenyl and pyrazolyl components, leading to structures that potentially interact with various biological targets. This suggests the importance of such compounds in the development of new therapeutic agents (Fedotov et al., 2022).
Antimicrobial Activity
Compounds with azetidin-2-one structures have been synthesized and evaluated for their antimicrobial activities. For instance, Shailesh et al. (2012) synthesized pyrazoline derivatives containing azetidin-2-one and assessed their antibacterial and antifungal activities. This indicates the potential of such compounds in the development of new antimicrobial agents (Shailesh et al., 2012).
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-4-2-3-12(7-14)8-16(21)20-10-13(11-20)19-15-9-17-5-6-18-15/h2-7,9,13H,8,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUJIKAEFDCLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(C2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

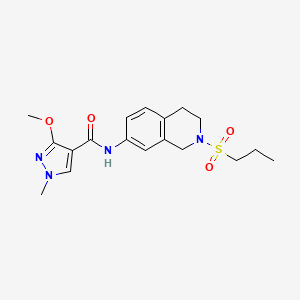
![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600520.png)
![N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600521.png)
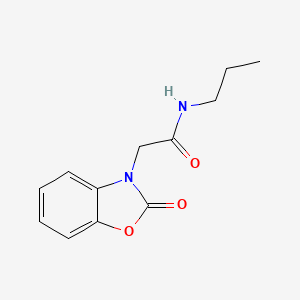

![N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2600527.png)
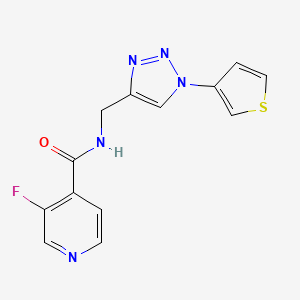
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine](/img/structure/B2600533.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2600534.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2600539.png)

